molecular formula C6H5ClN2O2 B14633809 Benzenamine, N-chloro-3-nitro- CAS No. 57218-03-8

Benzenamine, N-chloro-3-nitro-

Cat. No.: B14633809
CAS No.: 57218-03-8
M. Wt: 172.57 g/mol
InChI Key: ZRQSYIAOCGKOJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenamine, N-chloro-3-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-chloroaniline. The nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the chlorination of 3-nitroaniline. This process uses chlorine gas (Cl2) or sodium hypochlorite (NaOCl) as the chlorinating agents. The reaction is conducted in an aqueous or organic solvent, and the temperature is carefully controlled to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-chloro-3-nitro-, often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-chloro-3-nitro-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.

    Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation.

    Substitution: Hydroxide ions (OH-), amines, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of Benzenamine, N-chloro-3-nitro-, involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, which influences the compound’s reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives . The amine group can form hydrogen bonds and interact with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-chloro-3-nitro-, is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .

Properties

CAS No.

57218-03-8

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

N-chloro-3-nitroaniline

InChI

InChI=1S/C6H5ClN2O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H

InChI Key

ZRQSYIAOCGKOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCl

Origin of Product

United States

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